N-苄基-β-丙氨酸

描述

“N-benzyl-beta-alanine” is a derivative of the naturally occurring beta amino acid β-Alanine . It is used in the biochemical synthesis of β-alanyl peptides via aminopeptidase(s) .

Synthesis Analysis

β-Alanine can be synthesized through chemical and biological methods. The chemical synthesis method is relatively well developed, but the reaction conditions are extreme, requiring high temperature and pressure and strongly acidic and alkaline conditions . Biological methods have the advantages of product specificity, mild conditions, and simple processes, making them more promising production methods for β-alanine .Molecular Structure Analysis

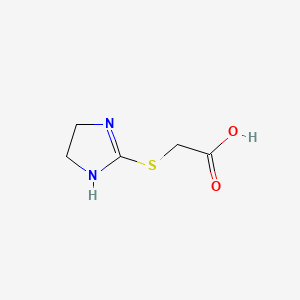

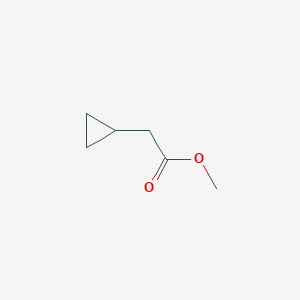

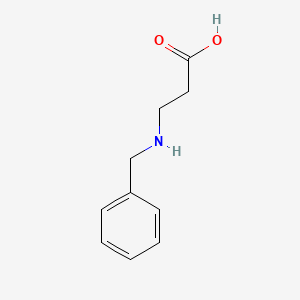

The molecular formula of “N-benzyl-beta-alanine” is C10H13NO2 . Its average mass is 179.216 Da and its monoisotopic mass is 179.094635 Da .科学研究应用

Pharmaceutical Precursor

N-benzyl-beta-alanine serves as a precursor in the synthesis of various pharmaceutical compounds. Its structure is utilized in the production of drugs like pamidronate and balasalazide , which are used for treating conditions such as osteoporosis and inflammatory bowel disease, respectively .

Cosmetics Industry

In the cosmetics industry, N-benzyl-beta-alanine derivatives are used to synthesize compounds that contribute to skin health. For example, it can be transformed into substances that help with moisture retention and skin protection .

Food Additives

As a food additive, this compound can enhance flavors and serve as a nutritional supplement. It is particularly beneficial in sports nutrition, where it can significantly increase carnosine content in the body, thereby enhancing athletic performance .

Feed Industry

In animal feed, N-benzyl-beta-alanine can improve the quality of meat products by regulating muscle growth and improving the antioxidant capacity of muscle tissue .

Environmental Applications

N-benzyl-beta-alanine is used in environmental applications, such as water purification processes. It can be directly utilized in the production of poly-β-alanine, which has applications in water treatment facilities .

Construction Materials

Poly-β-alanine, derived from N-benzyl-beta-alanine, finds its use in the construction industry. It can be incorporated into materials that require specific properties like enhanced durability or water resistance .

Each of these applications leverages the unique chemical properties of N-benzyl-beta-alanine, showcasing its versatility and importance in various fields of scientific research and industry. The compound’s ability to function as a precursor for other valuable substances makes it a significant focus of study in the pursuit of developing efficient and sustainable production methods .

作用机制

Target of Action

Beta-alanine, a related compound, is known to protect key physiological functions of brain cells exposed to acute stroke-mimicking conditions

Mode of Action

Beta-alanine exerts its neuroprotective action through several distinct pharmacological mechanisms . It is possible that N-benzyl-beta-alanine may interact with its targets in a similar manner, but this requires further investigation.

Biochemical Pathways

Beta-alanine is known to be involved in the synthesis of pantothenate (vitamin b5), which is incorporated into the universal carbon shuttling compounds coenzyme a and acyl carrier protein . It is possible that N-benzyl-beta-alanine may affect similar pathways, but more research is needed to confirm this.

Pharmacokinetics

Studies on beta-alanine have shown that it has a smaller peak plasma concentration and delayed time to peak when ingested in slow-release tablets compared to a pure solution . This suggests that the form in which N-benzyl-beta-alanine is administered may impact its bioavailability.

Result of Action

Beta-alanine is known to protect key physiological functions of brain cells exposed to acute stroke-mimicking conditions . It is possible that N-benzyl-beta-alanine may have similar effects, but this requires further investigation.

安全和危害

Some people have reported tingling of the skin after taking large doses of beta-alanine . Beta-alanine may interact with some heart medications and with drugs for erectile dysfunction . Its safety has not been established for children, people with particular diseases or conditions, or for women who are pregnant or breastfeeding .

未来方向

There is a growing body of evidence showing that beta-alanine supplement has a significant role in mental health mediating increase of the cell carnosine and brain-derived neurotrophic factor (BDNF) content . Thus, it seems that beta-alanine via BDNF and carnosine mechanisms may improve brain health and cognitive function over the entire human lifespan .

属性

IUPAC Name |

3-(benzylamino)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2/c12-10(13)6-7-11-8-9-4-2-1-3-5-9/h1-5,11H,6-8H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRDUQWYMGXZIKM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40969268 | |

| Record name | N-Benzyl-beta-alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40969268 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-benzyl-beta-alanine | |

CAS RN |

5426-62-0 | |

| Record name | N-Benzyl-.beta.-alanine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=14302 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-Benzyl-beta-alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40969268 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the significance of solid-phase synthesis in the context of N-benzyl-beta-alanine and similar compounds?

A1: Solid-phase synthesis plays a crucial role in producing peptides and peptide-like molecules, including N-benzyl-beta-alanine. The research abstract mentions the "Solid-Phase Synthesis of Di-beta-Peptoids from Acrylate Resin: N-Acetyl-N-Benzyl-beta-Alaninyl-N-Benzyl-beta-Alanine." [] This suggests that N-benzyl-beta-alanine, as a beta-amino acid derivative, can be incorporated into larger peptide chains using solid-phase techniques. This method offers advantages like simplified purification and the potential for automation, making it particularly relevant for combinatorial chemistry and drug discovery efforts.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。